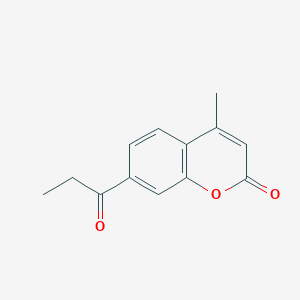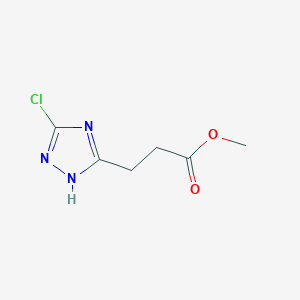
methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate
Vue d'ensemble
Description
“Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound with the molecular formula C6H8ClN3O2 . It is widely used in scientific research and exhibits intriguing properties. It finds applications in diverse fields like pharmaceuticals, agriculture, and material sciences.
Molecular Structure Analysis
The molecular structure of “methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate” is characterized by the presence of a 1,2,4-triazole ring, a chloro group, and a methyl ester group . The InChI code for this compound is 1S/C6H8ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis
The molecular weight of “methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate” is 189.6 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Applications De Recherche Scientifique
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .
- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .
- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Scientific Field : Organic Chemistry
- Application Summary : 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
- Methods of Application : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
- Results : These compounds have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Antiviral Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,2,3-triazole derivatives have been found to exhibit antiviral activities .
- Methods of Application : These compounds can be synthesized via the copper-catalyzed click reaction of azides with alkynes .
- Results : The synthesized compounds have shown potential antiviral activities .
Antibacterial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,2,3-triazole derivatives have been found to exhibit antibacterial activities .
- Methods of Application : These compounds can be synthesized via the copper-catalyzed click reaction of azides with alkynes .
- Results : The synthesized compounds have shown potential antibacterial activities .
Antimalarial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,2,3-triazole derivatives have been found to exhibit antimalarial activities .
- Methods of Application : These compounds can be synthesized via the copper-catalyzed click reaction of azides with alkynes .
- Results : The synthesized compounds have shown potential antimalarial activities .
Anti-inflammatory Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,2,3-triazole derivatives have been found to exhibit anti-inflammatory activities .
- Methods of Application : These compounds can be synthesized via the copper-catalyzed click reaction of azides with alkynes .
- Results : The synthesized compounds have shown potential anti-inflammatory activities .
Orientations Futures
The future directions for “methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate” and related compounds could involve further exploration of their potential applications in various fields such as pharmaceuticals, agriculture, and material sciences. More research could also be conducted to understand their mechanisms of action and to optimize their synthesis processes .
Propriétés
IUPAC Name |
methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOJRKRRFXRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



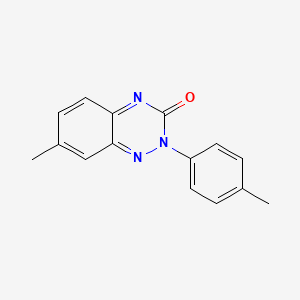
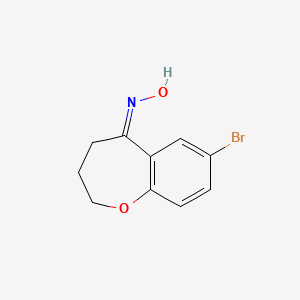
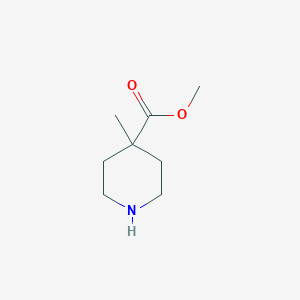
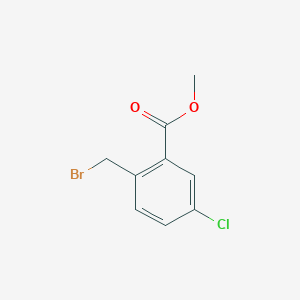
![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)
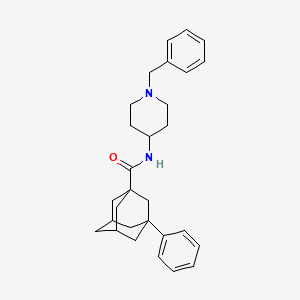
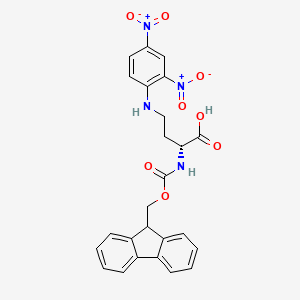
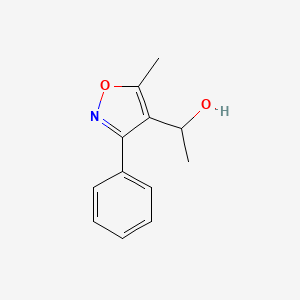
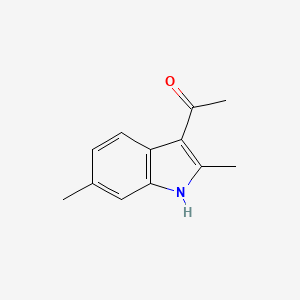
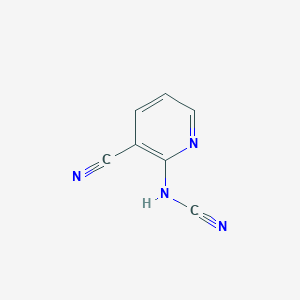
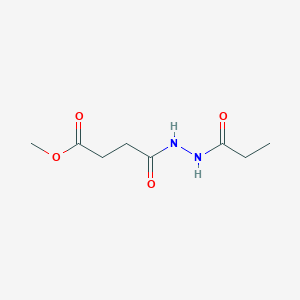
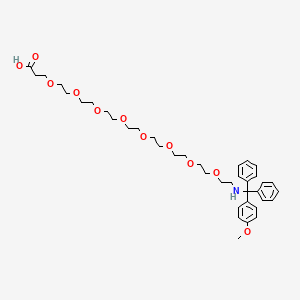
![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)
